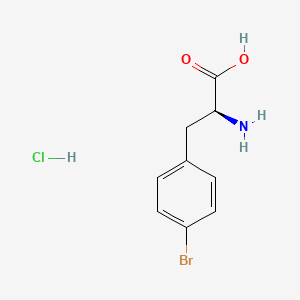

4-Bromophenylalanine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

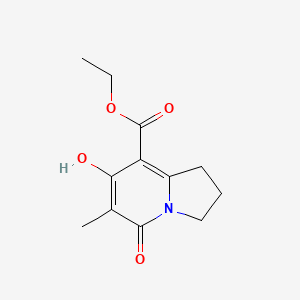

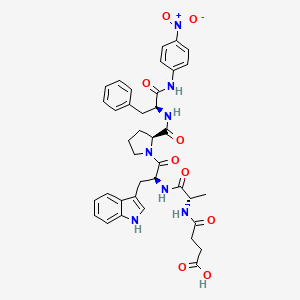

4-Bromophenylalanine hydrochloride is a chemical compound with the molecular formula C9H11BrClNO2 . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular structure of 4-Bromophenylalanine hydrochloride consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 280.546 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromophenylalanine hydrochloride include a molecular weight of 244.08 g/mol . The compound has a mono-isotopic mass of 278.966156 Da .Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromophenylalanine hydrochloride: is utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds. Its incorporation into peptides can lead to the development of new drugs with potential anticancer, antibacterial, and antiviral activities . The halogenated nature of this compound allows for selective reactions in complex organic syntheses, contributing to the creation of molecules with improved pharmacokinetic properties.

Biochemistry

In biochemistry, 4-Bromophenylalanine hydrochloride serves as a non-canonical amino acid that can be incorporated into proteins and enzymes. This enables the study of protein structure and function, as well as the design of enzymes with novel catalytic activities. It has been used in the biocatalytic stereoinversion of amino acids, which is crucial for producing enantiomerically pure substances for biochemical research .

Pharmacology

The compound’s role in pharmacology is linked to its ability to modify the pharmacological profile of peptides and proteins. By altering their structure, 4-Bromophenylalanine hydrochloride can enhance the therapeutic efficacy of peptide-based drugs. It is also involved in the study of drug-receptor interactions, aiding in the understanding of how drugs exert their effects at the molecular level .

Organic Synthesis

4-Bromophenylalanine hydrochloride: is a valuable building block in organic synthesis. It is used in the preparation of complex organic molecules, including those with potential as drug candidates. Its bromine atom is a reactive site that can undergo various organic reactions, making it a versatile reagent for constructing diverse molecular architectures .

Chemical Research

In chemical research, 4-Bromophenylalanine hydrochloride is often employed in the development of new synthetic methodologies. Researchers use it to explore novel reaction pathways and to synthesize new chemical entities with potential applications across different fields of chemistry .

Material Science

In the field of material science, 4-Bromophenylalanine hydrochloride contributes to the development of new materials with specific properties. It can be used to create polymers with unique characteristics or to modify the surface properties of materials for various applications .

Safety and Hazards

When handling 4-Bromophenylalanine hydrochloride, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation and remove all sources of ignition .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWMPXZZFAPLFZ-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenylalanine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(formyloxy)ethyl]-2-Nitrophenyl]](/img/no-structure.png)

![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)

![2-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B600088.png)

![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)